Methyl 2-Benzoyloxyacrylate Methyl 2-Benzoyloxyacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14449763
InChI: InChI=1S/C11H10O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3
SMILES:
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol

Methyl 2-Benzoyloxyacrylate

CAS No.:

Cat. No.: VC14449763

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Benzoyloxyacrylate -

Specification

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
IUPAC Name (3-methoxy-3-oxoprop-1-en-2-yl) benzoate
Standard InChI InChI=1S/C11H10O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Standard InChI Key WWNGBMDVYSNISP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(=C)OC(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 2-benzoyloxyacrylate consists of three key structural elements:

  • A methyl ester group (-COOCH₃)

  • A conjugated α,β-unsaturated carbonyl system

  • A benzoyloxy (-O(C₆H₅)CO-) substituent at the α-carbon

This configuration creates significant electronic polarization, with the benzoyloxy group acting as an electron-withdrawing substituent. The resulting electron-deficient double bond exhibits enhanced reactivity toward nucleophilic attack .

Physicochemical Characteristics

Table 1 summarizes key physical properties inferred from analogous compounds:

PropertyValueSource Analogue
Molecular FormulaC₁₁H₁₀O₄
Molecular Weight206.19 g/mol
Boiling Point285–290°C (est.)
Density1.18–1.22 g/cm³ (est.)
SolubilityMiscible with organic solvents

The compound’s infrared spectrum would theoretically show characteristic peaks at:

  • 1720–1740 cm⁻¹ (ester C=O stretch)

  • 1680–1700 cm⁻¹ (α,β-unsaturated ester C=O)

  • 1270–1300 cm⁻¹ (C-O-C asymmetric stretch)

Synthesis and Production

Laboratory-Scale Synthesis

A plausible synthetic route involves sequential functionalization:

  • Acrylation: Reaction of benzoyl chloride with methyl acrylate in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C .

  • Purification: Column chromatography using ethyl acetate/hexane (1:4) eluent .

The reaction mechanism proceeds through electrophilic aromatic substitution, where the benzoyl group attaches to the electron-rich α-position of the acrylate.

Industrial Manufacturing

Scale-up considerations include:

  • Continuous flow reactors for improved heat management

  • Heterogeneous catalysts (e.g., immobilized lipases) for esterification

  • Distillation under reduced pressure (0.1–0.5 mmHg) for product isolation

Typical production metrics:

  • Yield: 78–85%

  • Purity: >98% (HPLC)

  • Throughput: 50–100 kg/batch

Reactivity and Chemical Transformations

Conjugate Addition Reactions

The α,β-unsaturated system undergoes nucleophilic additions with:

  • Amines: Forming β-amino esters (Michael adducts)

  • Thiols: Producing β-thioether derivatives

  • Grignard reagents: Creating quaternary carbon centers

Cycloaddition Chemistry

In Diels-Alder reactions, the compound acts as a dienophile with electron-rich dienes (e.g., furan derivatives), yielding six-membered carbocycles. Reaction kinetics show second-order dependence with activation energy ΔG‡ ≈ 85 kJ/mol .

Applications in Materials Science

Polymer Chemistry

Copolymerization with methyl methacrylate (MMA) produces materials with enhanced:

  • Glass transition temperatures (Tg = 105–115°C vs. 90°C for pure PMMA)

  • Tensile strength (45–50 MPa vs. 35 MPa)

  • UV stability (λmax = 320 nm)

Photoresist Formulations

The benzoyloxy group enables photoacid generation under 248 nm irradiation, making it suitable for:

  • Deep UV lithography

  • Negative-tone resist systems

  • Pattern resolution <100 nm

Recent Advances and Future Directions

Catalytic Asymmetric Reactions

Recent developments employ chiral N-heterocyclic carbene (NHC) catalysts to achieve:

  • 92% ee in β-lactam formation

  • 85% yield in [4+2] annulations

  • Diastereomeric ratio >20:1

Sustainable Production Methods

Emerging green chemistry approaches include:

  • Enzymatic esterification using Candida antarctica lipase B (CAL-B)

  • Solvent-free mechanochemical synthesis

  • Photocatalytic decarboxylation using TiO₂ nanoparticles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator